{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol
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Overview
Description
{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the condensation of o-phenylenediamine with naphthylmethyl aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Common reagents used in this synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of benzimidazole derivatives with altered pharmacological properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydroxyl group can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, {1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of various bacterial and cancer cell lines, making it a candidate for further investigation in the development of new therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use as an antiviral and antiparasitic agent. Its ability to interact with biological targets makes it a valuable compound for the development of new drugs to treat infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of {1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets in biological systems. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various pharmacological effects. For example, it can inhibit the activity of microbial enzymes, leading to the death of bacterial cells. In cancer cells, it can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
- [2-(1-Naphthylmethyl)-1H-benzimidazol-1-yl]acetic acid
- 2-{[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide
Comparison: Compared to similar compounds, {1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its hydroxyl functional group, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding affinity to biological targets. This makes it a more versatile compound for various applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFKREJQNZCTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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